molecular formula C26H29ClN4O4S2 B2801328 2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052530-08-1

2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2801328
CAS RN: 1052530-08-1
M. Wt: 561.11
InChI Key: JJKFVVHPSFTJPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The new derivatives of the indole can be synthesized according to the seven positions available on the indole molecule .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

The compound is a synthetic compound with a molecular formula of C23H23N3O4S2 and a molecular weight of 469.57. More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Potential Antipsychotic Agent

The compound under consideration has been explored in the context of heterocyclic analogues for potential antipsychotic agents. Studies focusing on various heterocyclic carboxamides, including compounds structurally related to this chemical, have indicated promising in vitro and in vivo activities. These activities are particularly related to the binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and antagonizing apomorphine-induced responses in mice, which is indicative of antipsychotic potential (Norman et al., 1996).

Anticonvulsant Activities

Another area of research application for this compound involves the study of its analogues for anticonvulsant activities. Novel tetrahydrothieno-pyridines, closely related to the compound , have been synthesized and evaluated for their efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice. These studies contribute to understanding the structure-activity relationships and potential therapeutic applications in seizure disorders (Ohkubo et al., 1996).

Anticancer Agents

The compound and its derivatives have also been investigated as potential anticancer agents. Research focusing on isatin derivatives, which are structurally related, has shown significant anti-proliferative activities against various human cancer cell lines. This highlights the compound's potential application in the development of new anticancer therapies (Abu‐Hashem & Al-Hussain, 2022).

Antimycobacterial Properties

Studies have also demonstrated the potential of this compound's derivatives in antimycobacterial applications. Tetrahydrothieno-pyridine-3-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing promise as novel antimycobacterial agents (Samala et al., 2014).

Antibacterial Activity

Research into tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues has revealed their ability to inhibit the growth of certain bacterial strains like Staphylococcus aureus and Escherichia coli. This suggests potential applications in the field of antibacterial drug development (Doshi et al., 2015).

Mechanism of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Researchers have investigated the effect of a carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2.ClH/c1-16(2)29-13-12-20-22(15-29)35-26(23(20)24(27)31)28-25(32)18-7-9-19(10-8-18)36(33,34)30-14-11-17-5-3-4-6-21(17)30;/h3-10,16H,11-15H2,1-2H3,(H2,27,31)(H,28,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKFVVHPSFTJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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